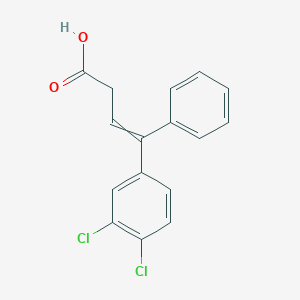

4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and odor.

Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions for the reaction. The yield and purity of the product are also important.Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties could include reactivity with other substances, acidity or basicity, and redox potential.Aplicaciones Científicas De Investigación

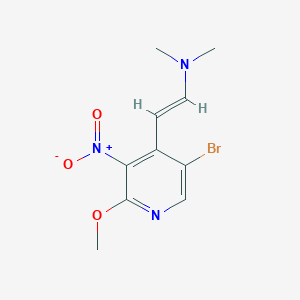

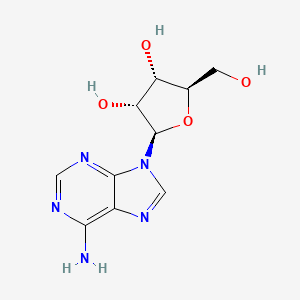

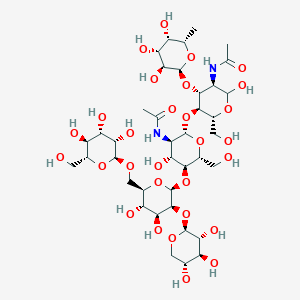

Synthesis of Unnatural α-Amino Acids and Heterocycles : This acid is used in the synthesis of unnatural α-amino acids and various heterocycles, such as furanone, benzoxazapindione, and quinoxaline derivatives. These compounds have potential as new bases for nucleoside moieties (El-Hashash & Rizk, 2013).

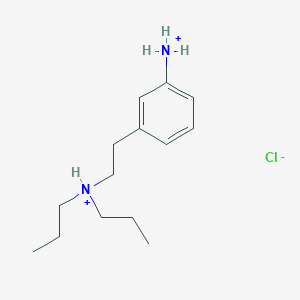

Pharmacological Activity : Derivatives of 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid, like 4-amino-3-phenylbutanoic acid hydrochloride, are used in medical practice for their nootropic properties, while others like 4-amino-3-(4-chlorophenyl)butanoic acid have myorelaxant and analgesic properties (Vasil'eva et al., 2016).

Insecticidal Activities : Some esters derived from 3-Methylbutyric and 3-methylbut-3-enoic acids, which are analogues of fenvalerate where non-aryl substituents replace the 4-chlorophenyl group, demonstrate insecticidal activities. This highlights the role of the structural requirements for activity in this molecule part (Elliott et al., 1983).

Decarboxylation Studies : The compound is involved in studies of kinetic isotope effects in gas-phase thermal decarboxylation. Such studies provide insights into the reaction mechanisms at the molecular level (Bigley & Thurman, 1967).

Analgesic Activity : Substituted 4-aryl-4-oxo-2-thienylbut-2-enoic acids, synthesized using reactions of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, exhibit analgesic activity comparable to or exceeding that of reference drugs (Шипиловских et al., 2013).

Chemical Synthesis and Characterization : The compound is also used in the synthesis and characterization of various chemicals, such as in the preparation of (Z)-3-(4-chlorophenylamino)-1-Phenylbut-2-En-1-One, providing insights into their crystal structures and properties (Patil et al., 2012).

Safety And Hazards

This involves information about the toxicity of the compound, precautions that need to be taken when handling it, and procedures for dealing with spills or exposure.

Direcciones Futuras

This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to the synthesis process.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information may not be available. If you have a specific compound in mind, it may be helpful to look up its CAS registry number, as this is a unique identifier used in many chemical databases.

Propiedades

IUPAC Name |

4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O2/c17-14-8-6-12(10-15(14)18)13(7-9-16(19)20)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSRZRLDJSBWQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CCC(=O)O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)

![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)